Kalimantacin A - 174513-95-2

Kalimantacin A

Catalog Number: EVT-1182574
CAS Number: 174513-95-2
Molecular Formula: C30H48N2O7
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kalimantacin B is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, an alpha,beta-unsaturated monocarboxylic acid and a secondary carboxamide.
Source and Classification

Kalimantacin A is derived from the bacterium Pseudomonas fluorescens, which is known for producing various bioactive natural products. The compound belongs to a family of hybrid polyketide-nonribosomal peptide-derived natural products. These compounds are characterized by their complex structures and significant biological activity, particularly as antibiotics. Kalimantacin A exhibits potent selective activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in clinical settings .

Synthesis Analysis

The total synthesis of Kalimantacin A was first reported in 2020 by a team led by Jonathan A. Davies. The synthetic route involved a convergent strategy where three distinct fragments were synthesized and subsequently coupled using Sonogashira and amide coupling reactions.

Key Steps in Synthesis:

  1. Fragment Preparation: Each fragment was synthesized separately to allow for flexibility in the synthesis process.
  2. Coupling Reactions: The fragments were united through:
    • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
    • Amide Coupling: This step links the fragments through the formation of an amide bond.
  3. Stereoselective Reduction: The final step involved the selective reduction of an enyne to yield the desired (E,Z)-diene configuration. This was achieved using zinc activated with copper and silver, resulting in high yield and selectivity .

The synthetic method was designed to be adaptable for creating analogues for structure-activity relationship studies.

Molecular Structure Analysis

The molecular structure of Kalimantacin A is complex and features multiple functional groups characteristic of polyketide-nonribosomal peptide hybrids. The compound's specific stereochemistry plays a critical role in its biological activity.

Structural Characteristics:

  • Molecular Formula: C₁₉H₃₁N₃O₅
  • Molecular Weight: Approximately 377.48 g/mol
  • Functional Groups: The structure includes amine, hydroxyl, and ester groups, contributing to its solubility and interaction with biological targets.

X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within Kalimantacin A, which is crucial for understanding its binding interactions with target proteins .

Chemical Reactions Analysis

Kalimantacin A undergoes various chemical reactions that are essential for its biological activity and potential therapeutic applications.

Key Reactions Include:

  • Hydrolysis: The ester bonds within Kalimantacin A can undergo hydrolysis under acidic or basic conditions, which may influence its stability and activity.
  • Reduction Reactions: The presence of double bonds allows for reduction reactions that can modify its structure to enhance efficacy or reduce toxicity.
  • Binding Interactions: Kalimantacin A interacts with bacterial enzymes, inhibiting their function through specific binding mechanisms that prevent bacterial growth .
Mechanism of Action

The mechanism of action of Kalimantacin A primarily involves inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis pathway of peptidoglycan, a crucial component of bacterial cell walls.

Mechanistic Insights:

  • Target Enzyme: Kalimantacin A has been shown to bind to the enzyme FabI, which is involved in fatty acid biosynthesis essential for bacterial membrane integrity.
  • Inhibition Pathway: By inhibiting FabI, Kalimantacin A disrupts the synthesis of fatty acids, leading to compromised cell membrane integrity and eventual cell death in susceptible bacteria .
Physical and Chemical Properties Analysis

Kalimantacin A exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme pH or temperature conditions.
  • Optical Activity: Kalimantacin A displays optical activity due to its chiral centers, which is important for its interaction with biological targets .
Applications

Kalimantacin A holds promise for various scientific applications due to its antibiotic properties.

Potential Applications Include:

  • Antibiotic Development: Further research into Kalimantacin A could lead to the development of new antibiotics targeting resistant bacterial strains.
  • Biosynthetic Studies: The synthesis route developed for Kalimantacin A allows researchers to create analogues for studying structure-activity relationships, providing insights into antibiotic efficacy.
  • Clinical Research: Given its potent activity against resistant strains, Kalimantacin A could be evaluated in clinical trials as a treatment option for infections caused by multidrug-resistant bacteria .
Introduction to Kalimantacin A

Discovery and Taxonomic Origins of Kalimantacin A

Kalimantacin A (C30H48N2O7), also identified as batumin, was first isolated in 1996 from the fermentation broth of Alcaligenes sp. YL-02632S found in Indonesian soil samples [2] [8]. Independent rediscovery occurred in 2010 from Pseudomonas fluorescens BCCM_ID9359, revealing identical structures and confirming kalimantacin A and batumin as the same compound [1] [10]. The producing strain Alcaligenes sp. YL-02632S is a Gram-negative bacterium characterized by rigorous taxonomic studies, while P. fluorescens employs a 62 kb hybrid gene cluster (designated bat) for biosynthesis [1] [6]. This cluster comprises 16 open reading frames (ORFs) encoding a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line, alongside trans-acting tailoring enzymes [1].

Table 1: Biosynthetic Gene Cluster Components of Kalimantacin A

GeneFunctionDomain Organization
batAHybrid PKS-NRPS moduleKS-AT-KR-ACP-C-A-PCP
batFKetosynthaseKS0 domain
batKTrans-enoyl reductaseER domain
batLThioesteraseTE domain
batPAcyl carrier proteinACP domains

Genomic analysis confirms the bat cluster's evolutionary conservation across Pseudomonas and Alcaligenes, explaining the compound's dual taxonomic origins [6] [10]. Biosynthesis initiates with a glycine incorporation via NRPS, followed by iterative polyketide chain elongation using malonyl-CoA extender units [6] [7].

Biological Significance as an Antimicrobial Agent

Kalimantacin A demonstrates exceptional narrow-spectrum activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci. Its minimum inhibitory concentration (MIC) of 0.05 μg/mL surpasses many clinically used antibiotics [1] [3]. Crucially, no cross-resistance occurs in strains resistant to β-lactams, fluoroquinolones, or glycopeptides, highlighting its novel mechanism [1].

The primary target is the bacterial enoyl-acyl carrier protein reductase (FabI), essential for fatty acid biosynthesis. Kalimantacin A irreversibly inhibits FabI, depleting cellular phospholipids and halting membrane biogenesis [1] [6]. This mechanism is particularly effective against Staphylococcus, which cannot bypass FASII inhibition using exogenous fatty acids due to its requirement for branched-chain fatty acids absent in host environments [5].

Table 2: Antimicrobial Activity Spectrum of Kalimantacin A

Bacterial StrainMIC (μg/mL)Resistance Profile
Staphylococcus aureus (MRSA)0.05Multidrug-resistant
Staphylococcus epidermidis0.05Methicillin-resistant
Escherichia coli>100Not applicable
Pseudomonas aeruginosa>100Not applicable

Self-resistance in the producing organism involves an inactive biosynthetic intermediate oxidized to active kalimantacin A upon export, preventing self-toxicity [1]. This precision targeting positions kalimantacin A as a therapeutic candidate for recalcitrant staphylococcal infections.

Structural Classification: Hybrid Polyketide-Nonribosomal Peptide

Kalimantacin A is a complex hybrid natural product integrating polyketide and nonribosomal peptide structural motifs. Its linear 22-carbon backbone features five stereocenters, conjugated trienes, a carbamoyl group, and a C17 ketone [4] [10]. Absolute stereochemistry was resolved as 5R, 15S, 19R, 26R, 27R through degradation studies, bioinformatics, and nuclear magnetic resonance spectroscopy [10]. The molecular architecture comprises:

  • NRPS-Derived Segment: Glycine residue incorporated at the C-terminus.
  • PKS-Derived Chain: 19-Hydroxyl group, methyl branches at C3, C5, and C15, and a C7 exomethylene unit [7] [10].
  • Tailoring Modifications: Carbamoylation at C27 and C17 ketone formation via late-stage oxidation [1] [10].

Biosynthesis relies on a trans-acyltransferase (AT) PKS system, where discrete AT enzymes shuttle extender units to modular PKS proteins. The assembly line includes:

  • Initiation: GNAT domain decarboxylates malonyl-CoA to acetyl-ACP [7].
  • Elongation: Ten PKS modules incorporate malonyl units, with trans-acting ketoreductase (BatJ), dehydratase (BatH), and enoyl reductase (BatK) domains modifying the chain [6].
  • Chain Release: Thioesterase-catalyzed hydrolysis generates the free acid [1].

Protein interaction mapping via yeast two-hybrid analysis revealed 28 interactions within the assembly line, including dimerization of ketosynthase domains and specific binding of BatK to carrier proteins in modules 8 and 10 [6]. These interactions ensure efficient channeling of intermediates.

Critical structure-activity relationships include:

  • The C17 ketone is indispensable for FabI inhibition; reduction abolishes activity [1].
  • The C27 carbamoyl group enhances target binding affinity [1] [10].
  • The conjugated triene system likely facilitates membrane penetration [7].

Engineering Potential: Modular architecture and elucidated stereochemistry enable rational redesign of analogs. For example, modifying the glycine moiety or saturation pattern could expand activity spectra while retaining efficacy against resistant strains [1] [7].

Properties

CAS Number

174513-95-2

Product Name

Kalimantacin A

IUPAC Name

(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid

Molecular Formula

C30H48N2O7

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+

InChI Key

GENAAYFYLGYPIQ-JOPGMDTFSA-N

SMILES

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O

Synonyms

kalimantacin A
kalimantacin B

Canonical SMILES

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O

Isomeric SMILES

CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.